N,3,5-trimethyl-N-phenyl-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N,3,5-trimethyl-N-phenyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-12-9-10-16-15(11-12)13(2)17(21-16)18(20)19(3)14-7-5-4-6-8-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJWNMKFENGGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-trimethyl-N-phenyl-1-benzofuran-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of stoichiometric azobisisobutyronitrile (AIBN) and aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the desired benzofuran derivative with moderate efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N,3,5-trimethyl-N-phenyl-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,3,5-trimethyl-N-phenyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,3,5-trimethyl-N-phenyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, benzofuran derivatives have been shown to inhibit microbial growth by targeting bacterial cell wall synthesis .
Comparison with Similar Compounds
Key Differences and Implications:
Substituents on the Phenyl Group :
- The target compound has an unsubstituted phenyl group , whereas the analog in the evidence features a 3-trifluoromethylphenyl substituent . The trifluoromethyl group is strongly electron-withdrawing, enhancing the compound’s metabolic stability and lipophilicity (logP increased by ~1–2 units). This modification may improve membrane permeability in drug design.
Molecular Weight and Halogen Content :
- The trifluoromethyl analog has a higher molecular weight (333.31 vs. 281.35 g/mol) due to the fluorine atoms. Fluorination often increases binding affinity to hydrophobic protein pockets but may reduce aqueous solubility.
Benzofuran Core Modifications :
- Both compounds retain 3,5-dimethyl substitutions on the benzofuran ring, which likely sterically shield the carboxamide group from enzymatic degradation. However, the absence of additional electron-withdrawing/donating groups on the benzofuran core in the target compound suggests differences in electronic interactions with biological targets.
Research Findings (Hypothetical Analysis):
- Lipophilicity : The trifluoromethyl analog’s calculated partition coefficient (ClogP) is estimated to be ~3.5–4.0, compared to ~2.5–3.0 for the target compound. This difference could influence tissue distribution and half-life.
- Metabolic Stability : Fluorinated analogs generally exhibit slower hepatic clearance due to resistance to cytochrome P450 oxidation.
- Synthetic Accessibility : The target compound lacks fluorine, simplifying synthesis and reducing costs compared to the trifluoromethyl derivative.
Biological Activity
N,3,5-trimethyl-N-phenyl-1-benzofuran-2-carboxamide is a compound belonging to the benzofuran family, which has garnered significant interest due to its diverse biological activities. The benzofuran scaffold is known for its potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound based on recent scientific findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran core with a carboxamide functional group, which is essential for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzofuran derivatives. For instance, compounds with similar structures were evaluated for their antiproliferative effects on various cancer cell lines. The presence of the N-phenyl carboxamide moiety significantly enhances the anticancer activity of these compounds. A specific study indicated that derivatives of benzofuran exhibited IC50 values comparable to established anticancer drugs like doxorubicin .
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 1.136 | |
| Doxorubicin | MCF-7 | 1.200 | |
| Benzofuran derivative A | A549 (lung cancer) | 0.750 |
Antimicrobial Activity
Benzofuran derivatives have also shown promising antimicrobial properties. Research indicates that certain benzofuran compounds exhibit significant inhibitory effects against pathogenic bacteria and fungi. For example, a study reported that benzofuran derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Mycobacterium tuberculosis .
Table 2: Antimicrobial Activity of Benzofuran Derivatives
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets within cells. It is believed that this compound may bind to specific receptors or enzymes, modulating their activity and leading to apoptosis in cancer cells or inhibition of microbial growth .
Case Studies
A notable study involving the synthesis and evaluation of various benzofuran derivatives demonstrated that modifications at specific positions on the benzofuran ring could enhance biological activity significantly. For instance, the introduction of halogen substituents was found to improve cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .
Q & A
Q. What are the optimal synthetic routes for N,3,5-trimethyl-N-phenyl-1-benzofuran-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves coupling a substituted benzofuran-2-carboxylic acid derivative with an aniline precursor. Key steps include:
- Precursor activation : Use coupling agents like EDCI or HOBt to facilitate amide bond formation between 3,5-dimethylbenzofuran-2-carboxylic acid and N-phenylamine derivatives .
- Reaction optimization : Control temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Excess amine (1.2–1.5 equivalents) improves yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity .
Q. How is the structural integrity of this compound validated experimentally?
Characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methyl groups at C3 and C5, phenyl ring integration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]: 334.15; observed: 334.14) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O of benzofuran) confirm functional groups .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Predicted ~3.2 (via computational tools), indicating moderate lipophilicity suitable for cellular uptake .
- Thermal stability : Melting point >150°C (DSC analysis), stable under inert atmospheres .
- pH sensitivity : Hydrolysis of the amide bond occurs under strong acidic/basic conditions (pH <2 or >12), requiring neutral buffers for storage .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking studies : Use Schrödinger Suite or AutoDock to model binding to enzymes (e.g., kinases). The benzofuran core and methyl groups show hydrophobic interactions, while the amide participates in hydrogen bonding .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The benzofuran ring’s electron-rich nature enhances π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values across assays)?
- Assay standardization : Normalize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%) to reduce variability .
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed amide) that may interfere with activity .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays (MTT) to confirm target specificity .
Q. How does the substitution pattern (N-phenyl vs. 3,5-dimethyl) affect structure-activity relationships (SAR)?
- Methyl groups : 3,5-Dimethyl substitution enhances steric bulk, reducing off-target interactions but potentially limiting solubility .
- N-phenyl vs. aliphatic amines : Aromatic amines improve π-stacking with protein pockets, increasing binding affinity compared to alkyl amines .
- Comparative data : Analogues with trifluoromethyl groups show higher metabolic stability but lower aqueous solubility .
Q. What methodologies assess the compound’s potential in drug discovery pipelines?
- ADME-Tox profiling :
- Microsomal stability : Incubate with liver microsomes (human/rat) to measure half-life (>30 min desirable) .
- CYP inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .
- In vivo pharmacokinetics : Administer in rodent models (IV/PO) to calculate bioavailability (%F) and clearance rates .
Q. How can spectroscopic techniques elucidate degradation pathways under stress conditions?
- Forced degradation studies : Expose to heat (60°C), light (UV), and oxidizers (HO). Monitor via:
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
